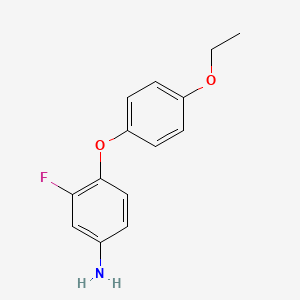

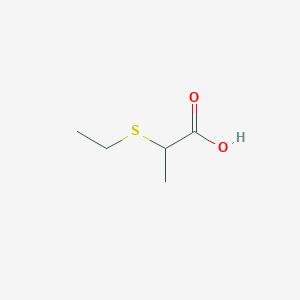

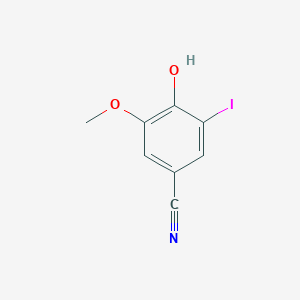

4-(4-Ethoxyphenoxy)-3-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of “4-(4-Ethoxyphenoxy)-3-fluoroaniline”

Synthesis Analysis

The synthesis of fluoroaniline derivatives often involves multiple steps, including halogenation, O-alkylation, and the formation of Schiff bases. For example, the synthesis of a related compound, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, involves O-methylation and a subsequent Schiff reaction . Similarly, the synthesis of 4-fluoroprolines from 4-hydroxyproline using a fluoride salt and the synthesis of 4-(4'-cyano-2'-fluorophenoxy) phenol from 4-hydroxyanisole and 3, 4-difluorobenzonitrile indicate the complexity and multi-step nature of fluoroaniline derivative synthesis.

Molecular Structure Analysis

The molecular structure of fluoroaniline derivatives is characterized by spectroscopic methods such as FTIR, NMR, and X-ray crystallography . These techniques provide detailed information about the molecular geometry, vibration frequencies, and chemical shifts. For instance, the study of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol revealed a structure stabilized by intermolecular hydrogen bonds and intramolecular interactions, forming a 2D network structure .

Chemical Reactions Analysis

Fluoroaniline derivatives can participate in various chemical reactions, including those that form Schiff bases and reactions involving halogenated intermediates. The reactivity of the fluoro group and the presence of other functional groups, such as the ethoxy group in 4-(4-Ethoxyphenoxy)-3-fluoroaniline, can influence the types of chemical reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroaniline derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of fluorine and other substituents. For example, the introduction of fluorine into proline derivatives affects the ring pucker and amide bond ratio, which in turn affects molecular recognition . The specific properties of 4-(4-Ethoxyphenoxy)-3-fluoroaniline would need to be determined experimentally, but insights can be drawn from related compounds.

Aplicaciones Científicas De Investigación

Environmental Toxicology and Biomarker Discovery

- Metabonomic Assessment of Toxicity : Research utilizing high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy has explored the toxic effects of fluoroaniline compounds on earthworms, revealing potential biomarkers of xenobiotic toxicity. This technique allows for the identification of changes in the biochemical profiles of organisms exposed to toxic substances, providing insights into the mechanisms of action of toxic chemicals (Bundy et al., 2002).

Biodegradation

- Degradation by Rhizobium sp. : A study on the degradation of 3-fluoroaniline by a strain of Rhizobium sp. (JF-3) identified an unconventional pathway for 3-fluoroaniline metabolism, involving conversion to 3-aminophenol and resorcinol. This finding has implications for the bioremediation of environments contaminated with fluoroaniline compounds (Zhao et al., 2019).

Chemical Synthesis and Characterization

Synthesis and Characterization of Fluorinated Derivatives : The synthesis and characterization of fluorinated o-aminophenol derivatives for measurement of intracellular pH were described, showcasing the utility of these compounds in biological sensing applications (Rhee et al., 1995).

Development of Fluorescent Probes : Another study focused on the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole derivatives. These compounds were found to be sensitive to pH changes and selective in sensing magnesium and zinc cations, useful for designing fluorescent probes for biological and environmental applications (Tanaka et al., 2001).

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-ethoxyphenoxy)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(16)9-13(14)15/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQYVTWLOKDQRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277638 |

Source

|

| Record name | 4-(4-Ethoxyphenoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenoxy)-3-fluoroaniline | |

CAS RN |

937598-11-3 |

Source

|

| Record name | 4-(4-Ethoxyphenoxy)-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Ethoxyphenoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)

![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)